molecular formula C26H22F2N4O5 B2738974 ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-35-9

ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2738974
CAS No.: 685860-35-9
M. Wt: 508.482
InChI Key: GKYXTKWNGQDTDY-JJKYIXSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. The structure features:

  • Ethyl carboxylate at position 5, enhancing solubility and metabolic stability.
  • Oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 7, which may influence conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O5/c1-2-36-26(35)18-13-17-22(29-21-7-3-4-10-31(21)25(17)34)32(14-16-6-5-11-37-16)23(18)30-24(33)15-8-9-19(27)20(28)12-15/h3-4,7-10,12-13,16H,2,5-6,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYXTKWNGQDTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)F)F)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(3,4-difluorobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazene derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a triazene core structure that contributes to its biological activity. The presence of difluorobenzoyl and oxolan moieties enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that triazene compounds exhibit a range of biological activities:

  • Antitumor Activity : Triazene derivatives are known for their ability to act as alkylating agents that can interfere with DNA synthesis and repair mechanisms in cancer cells. Studies have shown that certain triazene compounds can significantly reduce the size of neoplastic cells and exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Triazenes have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For instance, the minimum inhibitory concentrations (MICs) for some triazene derivatives have been reported in the low microgram per milliliter range against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis .
  • Antifungal Activity : Recent studies have also highlighted the antifungal potential of triazene compounds against species like Candida albicans, suggesting their utility in treating fungal infections .

Antitumor Activity

A study evaluated the antiproliferative effects of various triazene salts on human cancer cell lines. Results indicated strong activity against Burkitt lymphoma DAUDI and human colon adenocarcinoma HT-29 cells with IC50 values of 4.91 µg/mL and 5.59 µg/mL respectively . This underscores the potential application of triazenes in cancer therapy.

Antimicrobial Efficacy

The antimicrobial efficacy of ethyl 6-(3,4-difluorobenzoyl)imino derivatives was assessed using standardized microbiological assays. The compound exhibited notable activity against several bacterial strains with MIC values ranging from 0.02 to 0.64 μM depending on the specific strain tested .

Antifungal Properties

In addition to antibacterial properties, triazenes were tested for antifungal activity against clinical isolates of Candida species. The results demonstrated effective inhibition at concentrations comparable to those used for bacterial strains .

Data Tables

Activity Type Tested Strain MIC (µg/mL) IC50 (µg/mL)
AntibacterialMRSA0.02-
AntibacterialE. coli0.28-
AntifungalC. albicans--
AntitumorBurkitt lymphoma DAUDI-4.91
AntitumorHuman colon adenocarcinoma HT-29-5.59

Case Studies

A notable case study involved the synthesis and biological evaluation of new diaryltriazene derivatives which demonstrated significant antitumor activity along with favorable safety profiles in preliminary toxicity assessments . These findings suggest that modifications in the chemical structure can enhance biological efficacy while minimizing adverse effects.

Comparison with Similar Compounds

Halogen Substituents

  • Fluoro vs. Chloro : Chlorine (Cl) increases molecular weight and lipophilicity (higher XLogP3) compared to fluorine (F) due to greater atomic mass and polarizability .
  • Monofluoro vs.

Side Chains at Position 7

  • Oxolanylmethyl (Tetrahydrofuran-derived): Introduces an oxygen atom, increasing hydrogen-bond acceptor count (predicted 7–8 vs.
  • Methoxypropyl : Provides ether oxygen for hydrogen bonding but may reduce conformational rigidity compared to the oxolane ring .

Structural and Crystallographic Insights

  • Ring Puckering and Conformation: The oxolanylmethyl group may influence ring puckering dynamics, as described by Cremer and Pople’s coordinates for analyzing nonplanar rings .
  • Hydrogen-Bonding Networks : The difluorobenzoyl and oxolane moieties could participate in C–F···H or O···H interactions, consistent with Bernstein et al.’s analysis of directional hydrogen bonding in crystals .
  • Crystallographic Refinement : SHELX programs (e.g., SHELXL) are widely used for refining such complex heterocycles, ensuring accurate determination of bond lengths and angles .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization and functional group modifications. For example:
  • Cyclization : Use tert-butoxycarbonyl (Boc) protection for amine groups to prevent side reactions during tricyclic core formation.

  • Functionalization : Introduce the 3,4-difluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

  • Esterification : Ethyl carboxylate installation via refluxing with ethanol and catalytic sulfuric acid .

  • Key Reagents : Hydrogen peroxide (oxidation), sodium borohydride (reduction), and tetrabutylammonium bromide (mediator in electrochemical synthesis) .

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield RangeReference
CyclizationBoc-protected amines, DCM, 0°C45–60%
Benzoylation3,4-Difluorobenzoyl chloride, pyridine70–85%
EsterificationEthanol, H₂SO₄, reflux80–90%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify proton environments (e.g., oxolan-2-ylmethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

  • ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at ~170 ppm, imino C=N at ~160 ppm) .

  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion [M+H]⁺ matching the molecular formula (C₂₄H₂₀F₂N₄O₅, calc. 502.14 g/mol) .

  • Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

    • Data Table : Key Spectral Peaks
Functional GroupNMR Shift (ppm) / IR Wavenumber (cm⁻¹)Reference
Ethyl ester (C=O)¹³C: 170.2
Imino (C=N)¹³C: 159.8
Aromatic C-FIR: 1250–1100

Q. What are the primary chemical properties influencing reactivity?

  • Methodological Answer :
  • Electrophilic Sites : The imino group (C=N) and carbonyl moieties participate in nucleophilic additions.
  • Redox Sensitivity : The oxo group (C=O) is reducible with NaBH₄, while the difluorobenzoyl group resists oxidation .
  • Solubility : Low aqueous solubility (logP ~3.5) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced Research Questions

Q. How can synthesis yield be optimized for low-efficiency cyclization steps?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hours conventional) .

  • By-Product Analysis : Use HPLC to identify impurities (e.g., open-chain intermediates) and adjust stoichiometry .

    • Data Table : Optimization Strategies
ApproachConditionsYield ImprovementReference
Microwave Irradiation100°C, 30 min, DMF+25%
ZnCl₂ Catalysis0.5 equiv, 50°C+15%

Q. How should contradictory bioactivity data across assays be resolved?

  • Methodological Answer :
  • Structural Analog Comparison : Compare with triazatricyclo derivatives (e.g., ethyl 7-ethyl-6-imino analogs) to isolate substituent effects .

  • Purity Validation : Re-test the compound after HPLC purification (≥98% purity) to exclude impurity-driven artifacts .

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .

    • Data Table : Bioactivity Comparison with Analogs
Compound SubstituentIC₅₀ (Enzyme X)Selectivity IndexReference
Oxolan-2-ylmethyl (Target)12 nM8.5
3-Methoxypropyl (Analog)45 nM3.2

Q. What computational methods predict biological target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with X-ray structures of target enzymes (e.g., kinase PDB: 3QKK) to model binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency using regression analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.